molecular formula C19H24N6O5 B12913713 2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine CAS No. 502507-70-2

2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine

Cat. No.: B12913713
CAS No.: 502507-70-2
M. Wt: 416.4 g/mol
InChI Key: HPPRQWBDOFYQJO-FGDMXMHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine is a synthetic nucleoside derivative designed for advanced biochemical research. This compound is structurally based on 2'-deoxyguanosine, a fundamental deoxyribonucleoside that is one of the four primary building blocks of DNA . The core structure consists of the purine base guanine linked to a deoxyribose sugar . The specific modification on the exocyclic amino group of the guanine base, featuring a 4-hydroxy-4-(pyridin-3-yl)butyl chain, distinguishes it from the native nucleoside and is likely intended to alter its biochemical properties and interactions. This structural analogy to natural nucleosides suggests potential applications as a substrate in enzymatic studies, a probe for investigating nucleic acid interactions, or a precursor in the synthesis of modified oligonucleotides. The presence of the pyridine ring introduces a heteroaromatic system that may facilitate binding to specific biological targets. Researchers may find value in this compound for exploring mechanisms in nucleotide metabolism, designing novel inhibitors, or developing specialized molecular probes. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

CAS No.

502507-70-2

Molecular Formula

C19H24N6O5

Molecular Weight

416.4 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-hydroxy-4-pyridin-3-ylbutyl)amino]-1H-purin-6-one

InChI

InChI=1S/C19H24N6O5/c26-9-14-13(28)7-15(30-14)25-10-22-16-17(25)23-19(24-18(16)29)21-6-2-4-12(27)11-3-1-5-20-8-11/h1,3,5,8,10,12-15,26-28H,2,4,6-7,9H2,(H2,21,23,24,29)/t12?,13-,14+,15+/m0/s1

InChI Key

HPPRQWBDOFYQJO-FGDMXMHKSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCCCC(C4=CN=CC=C4)O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCCCC(C4=CN=CC=C4)O)CO)O

Origin of Product

United States

Biological Activity

2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine is a derivative of deoxyguanosine that has been studied for its potential biological activities, particularly in the context of DNA adduct formation and its implications in carcinogenesis. This compound is of interest due to its structural relationship with tobacco-specific nitrosamines, which are known to form DNA adducts and contribute to cancer development.

The compound's structure can be represented as follows:

  • Chemical Formula : C12H16N4O3
  • Molecular Weight : 264.28 g/mol

The biological activity of this compound primarily involves its interaction with DNA. It forms adducts through a reaction with electrophilic species, particularly those derived from tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). The formation of these adducts can lead to mutagenesis and ultimately contribute to carcinogenesis.

1. DNA Adduct Formation

Research indicates that this compound can form stable adducts with DNA, which are critical in understanding its carcinogenic potential. For instance, studies have shown that this compound can react with DNA in tissues exposed to NNK, leading to the formation of specific guanine adducts that can be detected via high-performance liquid chromatography (HPLC) .

Adduct Formation Source Detection Method
This compoundReaction with NNKHPLC

2. Toxicological Studies

Toxicological assessments have demonstrated that the presence of this compound in biological systems leads to significant DNA damage. The mechanism involves the alkylation of guanine residues, which can result in mutations during DNA replication. These mutations are a precursor to cancerous transformations.

3. Case Studies

A notable case study involved the analysis of tissues from rats treated with tritium-labeled NNK. The study revealed that the formation of DNA adducts was significantly higher in tissues exposed to the nitrosamine compared to controls. This suggests a direct link between exposure to tobacco-specific nitrosamines and the formation of potentially mutagenic DNA adducts .

Implications for Cancer Research

The biological activity of this compound underscores its relevance in cancer research, particularly concerning tobacco-related cancers. Understanding the mechanisms by which such compounds interact with DNA can inform strategies for cancer prevention and treatment.

Scientific Research Applications

Cancer Research

One of the primary applications of 2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine is in cancer research, particularly regarding its role as a DNA adduct. Studies have shown that this compound can form adducts with DNA, which may be involved in mutagenesis and carcinogenesis. For instance, it has been linked to the activation of tobacco-specific carcinogens like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN), leading to the formation of DNA adducts that could contribute to tumorigenesis .

Molecular Biology

In molecular biology, the compound serves as a valuable tool for studying DNA damage and repair mechanisms. The ability of this compound to form specific adducts allows researchers to investigate how cells respond to DNA damage and the pathways involved in repairing such damage. This understanding is crucial for developing therapeutic strategies against cancer.

Drug Development

The structure of this compound provides a foundation for designing new drugs targeting specific pathways involved in cancer progression. By modifying its structure, researchers can create derivatives that may enhance its efficacy as a chemotherapeutic agent or as a molecular probe for studying biological processes.

Case Study 1: DNA Adduct Formation

A study investigated the formation of N2-(pyridyloxobutyl)deoxyguanosine adducts in tissues exposed to tritium-labeled NNK. The results indicated that these adducts could be detected in various tissues, suggesting a significant role for this compound in understanding tobacco-related carcinogenesis .

Case Study 2: Mutagenicity Assessment

Research assessing the mutagenicity of heterocyclic amines found that compounds similar to this compound can lead to increased mutation rates in cultured cells. This highlights the potential risks associated with dietary exposure to certain amines and their metabolites, reinforcing the need for further studies on this compound's biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine and related compounds are critical for understanding its pharmacological and toxicological profile. Below is a comparative analysis based on available evidence:

Structural Analogues

Compound Name Substituent at 4-Position Pyridyl Group Position Key Structural Feature
This compound Hydroxyl (-OH) Pyridin-3-yl Branched butyl chain with hydroxyl group
2'-Deoxy-N-[4-oxo-4-(3-pyridyl)butyl]guanosine (Adduct 2) Oxo (=O) Pyridin-3-yl Straight-chain butyl with ketone group
1,4,5-Trihydroxynaphthalene 1,4-di-O-β-D-glucopyranoside N/A N/A Glucopyranoside-linked naphthalene system
MGMP (c-di-GMP analog) Methyl-O-glucopyranose N/A Cyclic dinucleotide with sugar modification

Experimental Data

Parameter This compound Adduct 2 MGMP
Solubility (LogP) Estimated -1.2 (hydrophilic) ~0.5 (moderate lipophilicity) -3.1 (highly hydrophilic)
Metabolic Activation Requires enzymatic hydrolysis Direct adduct formation PDE-dependent hydrolysis
DNA Adduct Detection Not yet reported Detected in hepatic DNA N/A

Research Implications and Limitations

  • Its metabolic fate and genotoxicity require further investigation.

Preparation Methods

Protection of 2'-Deoxyribose Hydroxyl Groups

To achieve regioselective alkylation, the 3' and 5' hydroxyl groups of 2'-deoxyribose are commonly protected as tert-butyldimethylsilyl (TBS) ethers. This protection:

  • Prevents side reactions at sugar hydroxyls.
  • Directs alkylation to the nucleobase nitrogen.
  • Is stable under basic alkylation conditions but removable under mild acidic or fluoride ion conditions.

Preparation of the Pyridinylbutyl Alkylating Agent

The key alkylating intermediate is a pyridin-3-yl-substituted butyl derivative, often prepared as a tosylate or dithiane-protected compound to facilitate nucleophilic substitution.

Typical steps include:

  • Synthesis of 3-[2-(pyridin-3-yl)-1,3-dithian-2-yl]propyl 4-methylbenzenesulfonate (tosylate) as a stable alkylating agent.
  • Use of dithiane protection to mask aldehyde or ketone functionalities during alkylation.
  • Purification by flash chromatography to isolate the tosylate intermediate with yields around 50%.

Alkylation of the Guanine Base

The alkylation reaction involves:

  • Deprotonation of the guanine N-position using a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
  • Addition of the pyridinylbutyl tosylate or dithiane-protected alkylating agent.
  • Stirring at moderate temperatures (room temperature to 37 °C) for extended periods (overnight to 72 hours) to ensure complete reaction.

This step yields the protected N-alkylated nucleoside intermediate.

Removal of Protecting Groups

After alkylation, the protecting groups are removed in a controlled manner:

  • Dithiane group removal: Achieved by treatment with N-chlorosuccinimide (NCS) and silver nitrate (AgNO3) in a 4:1 acetonitrile/water mixture at room temperature, followed by quenching with saturated sodium chloride, sodium sulfite, and sodium carbonate solutions. This step liberates the free hydroxy group on the butyl side chain.
  • TBS group removal: Typically performed using tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., trifluoroacetic acid mixtures) to regenerate the free 3' and 5' hydroxyls on the sugar.
  • Boc or other base protecting groups: Removed under acidic conditions such as THF/TFA/H2O mixtures, followed by neutralization with sodium bicarbonate.

Purification and Characterization

  • The final product is purified by high-performance liquid chromatography (HPLC) to achieve high purity.
  • Characterization includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic purity assessment.
  • Yields vary depending on reaction scale and conditions but are optimized through careful control of reaction parameters.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose Typical Yield/Notes
Protection of sugar hydroxyls tert-Butyldimethylsilyl chloride, base Protect 3' and 5' hydroxyls High, standard procedure
Preparation of alkylating agent Tosylation of pyridinylbutyl dithiane intermediate Generate stable alkylating agent ~50% yield after chromatography
Alkylation NaH, DMF, 37 °C, overnight N-alkylation of guanine base Moderate to high, reaction time critical
Dithiane removal NCS, AgNO3, MeCN/H2O, room temp Deprotect hydroxy group on side chain Efficient, mild conditions
Deprotection of TBS groups TBAF or acidic conditions Regenerate sugar hydroxyls Standard, mild conditions
Final purification HPLC Purify final compound High purity required

Research Findings and Improvements

  • The use of dithiane protection for the pyridinylbutyl side chain allows selective alkylation and mild deprotection, improving overall yield and purity compared to harsher methods.
  • Alkylation under basic conditions with NaH in DMF is effective for N-alkylation of guanine derivatives.
  • Removal of protecting groups using NCS/AgNO3 is a mild and efficient method to unmask sensitive hydroxy functionalities without nucleoside degradation.
  • The described synthetic route is adaptable for preparing related nucleoside analogues with pyridinyl substituents, facilitating studies on DNA adducts and nucleoside modifications relevant to carcinogenesis research.

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in cytotoxicity assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using nonlinear regression (e.g., GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals and assess significance via extra sum-of-squares F-test for model comparison .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.